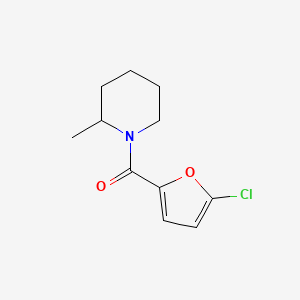
1-(3,5-Dimethylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one, also known as Dibutylone, is a synthetic cathinone that belongs to the substituted phenethylamine class of drugs. It was first synthesized in the 1960s and has since gained popularity as a recreational drug due to its stimulant and euphoric effects. However, in recent years, Dibutylone has also gained attention in the scientific community for its potential applications in research.
Mechanism of Action
1-(3,5-Dimethylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in the stimulation of the central nervous system and the induction of euphoria and other psychoactive effects.
Biochemical and Physiological Effects:
1-(3,5-Dimethylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature, as well as alterations in mood, perception, and cognitive function. These effects are similar to those produced by other stimulant drugs, such as amphetamines and cocaine.
Advantages and Limitations for Lab Experiments
1-(3,5-Dimethylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one has several advantages for use in lab experiments, including its low cost, relative ease of synthesis, and availability. However, there are also several limitations to its use, including the potential for abuse and the lack of long-term safety data.
Future Directions
There are several potential future directions for research on 1-(3,5-Dimethylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one, including the development of new pharmacological treatments for addiction, the identification of new drug targets for the treatment of psychiatric disorders, and the investigation of the long-term effects of synthetic cathinones on the brain and body. Additionally, further studies are needed to better understand the mechanisms of action of 1-(3,5-Dimethylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one and to identify potential therapeutic applications for this compound.
Synthesis Methods
1-(3,5-Dimethylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one can be synthesized through a multi-step process that involves the condensation of pyridine-3-carboxylic acid with 3,5-dimethylpiperidin-1-amine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Scientific Research Applications
1-(3,5-Dimethylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one has been used in a variety of scientific research applications, including studies on the effects of synthetic cathinones on the central nervous system, the development of new pharmacological treatments for addiction, and the identification of new drug targets for the treatment of psychiatric disorders.
properties
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-12-8-13(2)11-17(10-12)15(18)6-5-14-4-3-7-16-9-14/h3-4,7,9,12-13H,5-6,8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWWSQCROMDKAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CCC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-methoxyethanone](/img/structure/B7515771.png)

![3-(2-Hydroxy-3-morpholin-4-ylpropyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7515804.png)
![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515809.png)
![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylpropan-1-one](/img/structure/B7515813.png)

![(3,5-Dimethylpiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515821.png)

![cyclopropyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7515848.png)

![3-methyl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one](/img/structure/B7515864.png)


